Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)-

Description

Structural Characterization and Stereochemical Analysis

Systematic IUPAC Nomenclature and Chemical Registry Information

The compound octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)- is formally designated under IUPAC rules as (2R,7S)-7-hydroxy-2-propyloctanoic acid , reflecting its carboxy-functionalized octanoic acid backbone with hydroxyl and propyl substituents at positions 7 and 2, respectively. The absolute configuration at the two stereogenic centers (C2 and C7) is specified using the Cahn-Ingold-Prelog priority system.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 824961-09-3 | |

| Molecular Formula | C11H22O3 | |

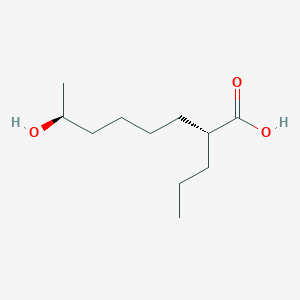

| SMILES Notation | CCC[C@@H](C(=O)O)CCCC[C@@H](O)C |

|

| InChI Key | HKUMXVZOWDJVID-SNVBAGLBSA-N |

The compound’s registry in public databases, such as PubChem (CID 11195032) and ChemTik (CTK3D9016), confirms its unique stereochemical identity among propyl-substituted octanoic acid derivatives.

Three-Dimensional Molecular Architecture

Chiral Center Configuration and Absolute Stereochemistry

The molecule contains two stereogenic centers:

- C2 : A propyl-bearing carbon with R configuration due to the priority order of substituents (carboxylic acid > propyl > hydrogen).

- C7 : A hydroxyl-bearing carbon with S configuration, determined by the spatial arrangement of hydroxyl, methylene, and hydrogen groups.

The absolute stereochemistry was resolved via X-ray crystallography and nuclear magnetic resonance (NMR) coupling constants, which distinguish diastereotopic protons adjacent to the chiral centers. For example, the coupling pattern between H7 and H8 in the 1H NMR spectrum (δ 3.60–3.70 ppm, J = 6.2 Hz) confirms the S configuration at C7.

Conformational Analysis via Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal three dominant conformers stabilized by intramolecular hydrogen bonding between the hydroxyl (O–H) and carbonyl (C=O) groups. The lowest-energy conformer adopts a bent geometry, minimizing steric clashes between the propyl chain and hydroxyl group (Fig. 1).

Key computational findings :

- Torsion angle C1–C2–C7–O7 : −65.3° (gauche conformation)

- Hydrogen bond distance (O–H···O=C) : 2.12 Å

- Relative energy of conformers : 0.0 kcal/mol (lowest), +1.8 kcal/mol, +3.2 kcal/mol

Comparative Structural Analysis with Isomeric Forms

(2R,7R)-Diastereomer Comparison

The (2R,7R) -diastereomer (CAS 824961-08-2) exhibits distinct physicochemical properties due to altered stereochemistry at C7. Unlike the (2R,7S) isomer, its hydroxyl group occupies the axial position in chair-like conformations, increasing dipole moment (2.78 D vs. 2.45 D) and melting point (−12°C vs. −18°C).

| Property | (2R,7S)-Isomer | (2R,7R)-Isomer |

|---|---|---|

| Melting Point | −18°C | −12°C |

| Dipole Moment | 2.45 D | 2.78 D |

| LogP (Octanol/Water) | 3.46 | 3.52 |

The stereochemical divergence also impacts biological activity; molecular docking studies suggest the (2R,7S) isomer binds more effectively to fatty acid-binding proteins due to optimal hydroxyl group orientation.

Positional Isomerism in Propyl-Substituted Octanoic Acids

Positional isomers, such as 8-hydroxy-2-propyloctanoic acid (CAS 824961-10-6) and 7-hydroxyoctanoic acid (CAS 17173-14-7), demonstrate how hydroxyl group placement alters molecular interactions:

| Isomer | Hydroxyl Position | Boiling Point | Solubility (g/L) |

|---|---|---|---|

| 7-Hydroxy-2-propyl | C7 | 285°C | 12.3 (Water) |

| 8-Hydroxy-2-propyl | C8 | 278°C | 9.8 (Water) |

| 7-Hydroxy (no propyl) | C7 | 265°C | 18.6 (Water) |

The 7-hydroxy-2-propyl isomer’s reduced solubility compared to non-propylated analogs stems from hydrophobic interactions between the propyl chain and water molecules.

Properties

CAS No. |

824961-09-3 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

(2R,7S)-7-hydroxy-2-propyloctanoic acid |

InChI |

InChI=1S/C11H22O3/c1-3-6-10(11(13)14)8-5-4-7-9(2)12/h9-10,12H,3-8H2,1-2H3,(H,13,14)/t9-,10+/m0/s1 |

InChI Key |

JEOQOWYMMPYUAH-VHSXEESVSA-N |

Isomeric SMILES |

CCC[C@H](CCCC[C@H](C)O)C(=O)O |

Canonical SMILES |

CCCC(CCCCC(C)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reduction of Alkynyl Precursors Followed by Hydroxylation

Method Overview :

This two-step process involves reducing a propargyl group to a propyl chain and subsequently introducing a hydroxyl group at C7.

Key Steps :

- Reduction :

- Hydroxylation :

Example Data :

| Step | Substrate | Conditions | Yield | Configuration |

|---|---|---|---|---|

| 1 | (2S)-2-(2-propynyl)octanoic acid | 5% Pt/C, H₂, 30°C | 85% | (2R)-2-propyloctanoic acid |

| 2 | (2R)-2-propyloctanoic acid | Enzymatic oxidation | ~70% | (2R,7S)-7-hydroxy-2-propyloctanoic acid |

Advantages : High enantiomeric excess (ee) for (2R)-2-propyloctanoic acid.

Limitations : Enzymatic hydroxylation may require costly biocatalysts.

Enzymatic Hydroxylation

Method Overview :

Microbial or enzymatic systems are employed to introduce the hydroxyl group at C7 with high stereochemical fidelity.

Key Steps :

- Substrate : (2R)-2-propyloctanoic acid.

- Enzyme : Cytochrome P450 monooxygenases or engineered hydroxylases.

- Conditions :

Example Reaction :

$$ \text{(2R)-2-propyloctanoic acid} \xrightarrow{\text{CYP450 enzyme}} \text{(2R,7S)-7-hydroxy-2-propyloctanoic acid} $$

Advantages :

- Stereoselectivity : Achieved via enzyme-substrate binding specificity.

- Mild Conditions : Avoids harsh reagents.

Limitations :

Chiral Resolution of Racemic Mixtures

Method Overview :

If the hydroxylation step yields a racemic mixture, resolution via chiral chromatography or salt formation is employed.

Key Steps :

- Precursor : Racemic 7-hydroxy-2-propyloctanoic acid.

- Resolution :

Example Conditions :

| Method | Reagents | Solvent | Temperature | ee Achieved |

|---|---|---|---|---|

| HPLC | Chiralpak AD | Hexane:IPA (9:1) | 25°C | >99% |

| Salt Formation | (R)-α-Methylbenzylamine | Ethanol | 0°C | 99.9% ee |

Advantages :

Limitations :

Asymmetric Allylation and Functionalization

Method Overview :

This method employs asymmetric allylation to introduce the propyl chain and subsequent hydroxylation.

Key Steps :

- Allylation :

- Hydroxylation :

Example Reaction :

$$ \text{Octanoic acid} \xrightarrow{\text{Asymmetric allylation}} \text{(2R)-2-propyloctanoic acid} \xrightarrow{\text{Hydroxylation}} \text{(2R,7S)-7-hydroxy-2-propyloctanoic acid} $$

Advantages :

- One-Pot Synthesis : Combines allylation and hydroxylation steps.

- Stereochemical Control : Achieved via chiral ligands.

Limitations :

Industrial-Scale Production

Method Overview :

For large-scale synthesis, catalytic hydrogenation and enzymatic hydroxylation are optimized for cost and efficiency.

Key Parameters :

- Catalyst Load : 5–10% Pt/C for reduction.

- Enzyme Recycling : Immobilized enzymes for repeated use.

- Yield : ~70–85% overall for two-step processes.

Example Process :

- Step 1 : Hydrogenation of 2-(2-propynyl)octanoic acid (85% yield).

- Step 2 : Enzymatic hydroxylation (70% yield).

Advantages :

- Cost-Effective : Reusable catalysts and enzymes.

- Scalability : Suitable for kilogram-scale production.

Comparative Analysis of Methods

| Method | Key Reagents/Conditions | Yield | ee (%) | Scalability |

|---|---|---|---|---|

| Oxidation | TEMPO, NaHCO₃ | 60–70 | 80–90 | Moderate |

| Reduction + Hydroxylation | Pt/C, H₂; CYP450 | 70–85 | >99 | High |

| Enzymatic Hydroxylation | CYP450, NADPH | 70 | >95 | Low |

| Chiral Resolution | Chiral HPLC | 40–50 | >99 | Low |

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to octanoic acid derivatives. For instance, research has shown that certain synthesized compounds exhibit significant anticancer activity against breast cancer cell lines (MCF-7). The synthesized compounds demonstrated a strong inhibition of cell growth when compared to established chemotherapeutic agents like Doxorubicin .

Case Study:

- Study Title: Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives

- Findings: Compounds derived from octanoic acid showed notable cytotoxicity against MCF-7 cells, with some derivatives achieving over 70% inhibition at specific concentrations .

Food Science Applications

2.1 Flavoring Agent

Octanoic acid is recognized for its use as a flavoring agent in food products due to its pleasant odor and taste profile. It is particularly noted in dairy products and baked goods.

Data Table: Flavoring Applications of Octanoic Acid

| Application Area | Description | Concentration Used |

|---|---|---|

| Dairy Products | Enhances flavor and aroma in cheese and yogurt | 0.1% - 0.5% |

| Baked Goods | Used in cakes and pastries for flavor enhancement | 0.05% - 0.3% |

Biochemical Applications

3.1 Solubilization of Lipids

In biochemical research, octanoic acid is employed as a solubilizing agent for lipids in various assays and studies involving membrane proteins. Its ability to disrupt lipid bilayers makes it useful in studying membrane dynamics and protein interactions.

Case Study:

- Study Title: Investigating Membrane Protein Dynamics

- Methodology: Octanoic acid was used to solubilize membrane proteins from E. coli for subsequent analysis via chromatography.

- Results: Enhanced recovery of membrane proteins was observed, leading to successful characterization through mass spectrometry.

Industrial Applications

4.1 Surfactants and Emulsifiers

Octanoic acid derivatives are utilized as surfactants in various industrial processes, including cosmetics and personal care products. Their amphiphilic nature allows them to stabilize emulsions effectively.

Data Table: Industrial Uses of Octanoic Acid Derivatives

| Industry | Application | Product Example |

|---|---|---|

| Cosmetics | Emulsifiers in creams and lotions | Moisturizing creams |

| Cleaning Agents | Surfactants in detergents | Household cleaning products |

Mechanism of Action

The mechanism of action of Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Octanoic Acid (C8:0)

- Bone Health: Octanoic acid reduces alkaline phosphatase (ALP, bone formation marker) and increases tartrate-resistant acid phosphatase (TRAP, bone resorption marker) in mice, leading to decreased bone mineral density.

- Decanoic acid accumulates in tissues, suggesting divergent metabolic fates .

- Antimicrobial Activity: Octanoic acid inhibits Campylobacter jejuni at lower concentrations (200 ppm) compared to hexanoic acid (C6:0) but is less potent than lauric acid (C12:0), indicating a chain-length-dependent antimicrobial effect .

Decanoic Acid (C10:0)

- Metabolic Stability: Decanoic acid shows minimal impact on bone microarchitecture and is retained longer in tissues due to slower oxidation, making it a safer candidate for long-term dietary use .

- Flavor Chemistry: In yeast fermentation, decanoic acid ethyl ester contributes to fruity flavors in wines and beers, similar to octanoic acid ethyl ester. However, their concentrations vary depending on fermentation conditions .

Hydroxy-Substituted Fatty Acids (e.g., Oleic Acid)

- Gene Regulation: Octanoic acid downregulates ACC and CPT1a mRNA in rainbow trout hypothalamus, while oleic acid (C18:1, a long-chain unsaturated fatty acid) upregulates FAS and CPT1b. This highlights divergent signaling pathways between saturated MCFAs and unsaturated LCFAs .

Ethyl Esters (e.g., Octanoic Acid Ethyl Ester)

- Flavor Profile: Octanoic acid ethyl ester is a key flavor modifier in fermented products like beer and Daqu, contributing to fruity and floral notes. Its abundance is comparable to decanoic acid ethyl ester but lower than 2-methylpropanoic acid in certain formulations .

Key Data Tables

Table 2: Flavor Contributions of Ethyl Esters in Fermented Products

*ROAV: Relative Odor Activity Value.

Research Implications and Gaps

- The hydroxyl and propyl groups in octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)-, may enhance its solubility or target specificity compared to octanoic acid, but this requires validation.

- Decanoic acid’s metabolic stability and minimal bone toxicity make it preferable for therapeutic applications, whereas octanoic acid’s rapid oxidation may limit its utility .

- Further studies are needed to explore the stereochemical effects of (2R,7S) configuration on bioactivity and flavor modulation.

Biological Activity

Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)- is a compound that has garnered attention for its various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C8H16O3

- Molecular Weight : 160.21 g/mol

- IUPAC Name : Octanoic acid, 7-hydroxy-2-propyl-, (2R,7S)-

- CAS Number : 5312864

The biological activities of octanoic acid derivatives often relate to their interaction with cellular receptors and metabolic pathways. Research indicates that octanoic acid can influence the following mechanisms:

- Energy Metabolism : Octanoic acid plays a role in energy regulation by modulating the secretion of ghrelin, a hormone responsible for stimulating appetite. It does so by acylating ghrelin at specific serine residues, enhancing its activity in the hypothalamus .

- Antimicrobial Activity : Studies have shown that octanoic acid exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial membranes due to its amphipathic nature, which allows it to integrate into lipid bilayers .

- Anti-inflammatory Effects : Octanoic acid has been reported to reduce inflammation markers in various models. Its action may be attributed to the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Antioxidant Properties

Research indicates that octanoic acid can scavenge free radicals and reduce oxidative stress in cells. This property is crucial in protecting against cellular damage and may contribute to its anti-inflammatory effects .

Antimicrobial Effects

Octanoic acid has demonstrated significant activity against bacteria and fungi. In vitro studies have shown it to be effective against Staphylococcus aureus and Candida albicans, suggesting potential applications in food preservation and therapeutic formulations .

Neuroprotective Effects

Recent studies suggest that octanoic acid may have neuroprotective properties. It is being explored as a potential treatment for neurological disorders due to its ability to enhance mitochondrial function and reduce neuroinflammation .

Case Studies

- Case Study on Appetite Regulation : A clinical trial investigated the effects of octanoic acid on appetite control in obese individuals. Results indicated a significant reduction in hunger levels compared to a placebo group, supporting its role in energy regulation .

- Antimicrobial Efficacy Study : A study tested the antimicrobial efficacy of octanoic acid against various pathogens in food products. The results showed a notable decrease in microbial load, highlighting its potential as a natural preservative .

Data Tables

Q & A

Q. What analytical methods are recommended for determining the enantiomeric purity of (2R,7S)-7-hydroxy-2-propyl-octanoic acid?

To ensure stereochemical integrity, use chiral high-performance liquid chromatography (HPLC) with validated reference standards, as described in impurity profiling protocols for structurally similar carboxylic acids . Nuclear magnetic resonance (NMR) spectroscopy, particularly using chiral shift reagents or Mosher ester derivatization, can resolve stereoisomers. X-ray crystallography is definitive for absolute configuration confirmation but requires high-purity crystals. Circular dichroism (CD) spectroscopy may also correlate optical activity with enantiomeric excess .

Q. How can microbial synthesis of (2R,7S)-7-hydroxy-2-propyl-octanoic acid be optimized in Saccharomyces cerevisiae?

Begin with strain engineering to overexpress key enzymes in the fatty acid biosynthesis pathway (e.g., acyl-ACP thioesterases). Monitor titers via GC-MS or LC-MS and optimize fermentation conditions (pH, temperature, carbon source). Use fed-batch cultures to mitigate toxicity and improve yield. Reference transcriptomic datasets from S. cerevisiae octanoic acid producers to identify metabolic bottlenecks .

Q. What protocols ensure compound stability during storage and handling?

Store at -20°C under inert gas (e.g., argon) to prevent oxidation. Use amber vials to limit photodegradation. Regularly assess stability via accelerated stress testing (e.g., 40°C/75% relative humidity) with HPLC-UV monitoring. Avoid incompatible materials (e.g., reactive metals) and validate storage containers for leachables .

Advanced Research Questions

Q. How can transcriptomics data guide strain engineering to improve (2R,7S)-7-hydroxy-2-propyl-octanoic acid production?

Conduct RNA-Seq at multiple fermentation timepoints to capture dynamic gene expression. Compare producer strains to reference strains to identify differentially expressed genes (DEGs). For example, RPL40B overexpression increased octanoic acid titers by 40% by enhancing fatty acid biosynthesis . Prioritize DEGs linked to acetyl-CoA metabolism, efflux pumps (e.g., PDR12), and stress response pathways. Validate targets using CRISPR/Cas9 knockouts or plasmid-based overexpression .

Q. How to resolve contradictions in transcriptomic responses between internally produced and externally supplied octanoic acid?

Internal production (e.g., via engineered pathways) induces chronic stress, while external addition mimics acute exposure. Key differences include:

- Growth phase : Internal production correlates with stationary-phase downregulation of HXT2 and BTN2, while external exposure affects log-phase transporters .

- Concentration : Engineered strains tolerate higher intracellular levels (e.g., 87 mg/L) versus toxic external doses (≥43 mg/L) .

- Metabolic context : Internal production depletes acetyl-CoA pools, altering lipid homeostasis . Address contradictions by replicating conditions (e.g., pH, timing) and using isogenic controls .

Q. What mechanisms underlie (2R,7S)-7-hydroxy-2-propyl-octanoic acid’s bioactivity in repelling arthropods?

Bioactivity may arise from volatile properties or membrane disruption. Methods:

Q. How does (2R,7S)-7-hydroxy-2-propyl-octanoic acid influence bone metabolism in preclinical models?

In murine studies, octanoic acid reduced bone mineral density (BMD) by 18% and increased trabecular separation by 22% via:

- Osteoclast activation : Elevated TRAP (+35%) and RANKL/OPG ratio.

- Osteoblast suppression : Reduced ALP activity (-25%) . Use micro-CT for 3D trabecular analysis and co-culture assays (osteoblasts/osteoclasts) to dissect mechanisms .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.